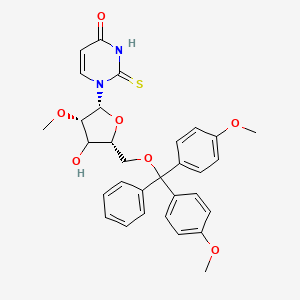

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its protective groups, which facilitate the synthesis of complex nucleic acid structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine typically involves the protection of the hydroxyl groups of uridine. The 4,4’-dimethoxytrityl (DMT) group is introduced to protect the 5’-hydroxyl group, while the 2’-hydroxyl group is methylated. The thiolation at the 2-position is achieved using thiolating agents under specific conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The DMT group can be removed under acidic conditions to expose the hydroxyl group for further reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for DMT removal.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Free thiol derivatives.

Substitution: Deprotected nucleosides ready for further functionalization.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₃₁H₃₂N₂O₇S

- Molecular Weight : 576.66 g/mol

- CAS Number : 302918-83-8

This compound features a 5'-O-dimethoxytrityl group and a 2'-O-methyl modification, which enhance its stability and efficacy as a therapeutic agent.

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine has been identified as a potent purine nucleoside analog with broad antitumor activity. Its mechanisms of action primarily involve:

- Inhibition of DNA Synthesis : The compound interferes with the synthesis of DNA in cancer cells, thereby hindering their proliferation.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, contributing to its anticancer effects .

Antitumor Activity

Numerous studies have highlighted the effectiveness of this compound against various types of cancers, particularly indolent lymphoid malignancies. For instance, it has been noted for its potential in treating chronic lymphocytic leukemia and other rare chronic lymphoid leukemias . The ability to induce apoptosis and inhibit DNA synthesis makes it a valuable candidate in cancer therapeutics.

Nucleic Acid Chemistry

The compound is also utilized in the field of nucleic acid chemistry for the synthesis of modified RNA molecules. Its structural modifications allow for enhanced stability and functionality in RNA-based applications, such as:

- tRNA Modification : It can be incorporated into transfer RNA (tRNA) to study the effects of modifications on tRNA function and stability .

- Antisense Oligonucleotides : The compound serves as a building block for creating antisense oligonucleotides that can specifically bind to target mRNA sequences, thus inhibiting gene expression.

Drug Development

The unique properties of this compound make it an attractive candidate for further drug development. Its ability to target specific pathways involved in cancer cell survival presents opportunities for developing new therapeutic agents that can overcome resistance mechanisms seen in traditional chemotherapy .

Case Study 1: Chronic Lymphocytic Leukemia Treatment

A study investigated the efficacy of purine nucleoside analogs, including this compound, in patients with chronic lymphocytic leukemia. Results indicated significant tumor reduction and improved patient outcomes when combined with other therapies .

Case Study 2: tRNA Modification Studies

Research demonstrated that incorporating this compound into mitochondrial tRNA improved decoding efficiency at the wobble position, highlighting its importance in mitochondrial function and potential implications for diseases related to mitochondrial dysfunction .

Mechanism of Action

The compound exerts its effects primarily through its incorporation into oligonucleotides. The protective groups facilitate the stepwise synthesis of nucleic acids, allowing for the precise introduction of modifications. The thiol group can form disulfide bonds, which are crucial in stabilizing the three-dimensional structures of nucleic acids .

Comparison with Similar Compounds

Similar Compounds

- 5’-O-(4,4’-Dimethoxytrityl)thymidine

- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine

Uniqueness

5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine is unique due to the presence of both the DMT protective group and the thiol group. This combination allows for versatile chemical modifications and the formation of stable nucleic acid structures, making it a valuable tool in nucleic acid research .

Biological Activity

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine (referred to as DMT-2'-OMe-2-thiouridine) is a synthetic purine nucleoside analog that has garnered attention for its diverse biological activities. This compound is particularly notable for its potential applications in oncology and virology due to its ability to modulate various cellular processes.

Chemical Structure and Properties

DMT-2'-OMe-2-thiouridine is characterized by the following structural features:

- Base: A purine nucleobase structure.

- Sugar: Modified ribose with a 2'-O-methyl group and a thiol substitution at the 2' position.

- Protective Group: The 5' position is protected by a dimethoxytrityl (DMT) group, enhancing its stability and bioavailability.

Antitumor Activity

DMT-2'-OMe-2-thiouridine exhibits significant antitumor properties. Studies indicate that it can induce apoptosis in various cancer cell lines through multiple mechanisms, including:

- Cell Cycle Arrest: The compound has been shown to disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

- DNA Damage Response: It activates key proteins involved in DNA damage repair pathways, such as p53 and ATM, promoting cell death in malignancies like breast cancer .

Antiviral Activity

The compound also demonstrates antiviral properties, particularly against several viral pathogens. Its mechanism includes:

- Inhibition of Viral Replication: DMT-2'-OMe-2-thiouridine interferes with the replication cycle of viruses such as HIV and influenza by targeting viral polymerases.

- Immunomodulatory Effects: It enhances the immune response by modulating cytokine production, which can be beneficial in managing viral infections .

The biological activity of DMT-2'-OMe-2-thiouridine can be attributed to several mechanisms:

- Apoptosis Induction:

- Cell Cycle Regulation:

- DNA Damage Signaling:

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of DMT-2'-OMe-2-thiouridine against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.1 | Apoptosis via p53 activation |

| HeLa (Cervical) | 0.5 | Cell cycle arrest and DNA damage response |

| A549 (Lung) | 1.0 | Induction of apoptosis through caspase activation |

In Vivo Studies

Research involving xenograft models has confirmed the antitumor activity of DMT-2'-OMe-2-thiouridine:

Properties

Molecular Formula |

C31H32N2O7S |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C31H32N2O7S/c1-36-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(37-2)16-12-22)39-19-25-27(35)28(38-3)29(40-25)33-18-17-26(34)32-30(33)41/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,41)/t25-,27?,28+,29-/m1/s1 |

InChI Key |

KWAXQCAGJXIZKB-BHZNCEKPSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H](O[C@@H](C1O)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=S |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=S)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.